molecular formula C10H11BrO3 B6283461 methyl 2-(3-bromo-5-methylphenoxy)acetate CAS No. 331415-26-0

methyl 2-(3-bromo-5-methylphenoxy)acetate

Cat. No.: B6283461
CAS No.: 331415-26-0
M. Wt: 259.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-5-methylphenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is used in various fields, including pharmaceuticals and organic synthesis, due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-5-methylphenoxy)acetate typically involves the esterification of 3-bromo-5-methylphenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenoxyacetic acid derivatives.

    Reduction: The bromine atom in the compound can be reduced to form the corresponding phenoxyacetate without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Scientific Research Applications

Methyl 2-(3-bromo-5-methylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester functional group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

    Methyl 2-(3-chloro-5-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(3-fluoro-5-methylphenoxy)acetate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 2-(3-iodo-5-methylphenoxy)acetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Methyl 2-(3-bromo-5-methylphenoxy)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and binding affinity in biological systems .

Properties

CAS No.

331415-26-0

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.